(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the dibenzo[b,e]thiepine family, which is characterized by a tricyclic structure containing sulfur and nitrogen atoms. It has garnered interest due to its potential use in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE typically involves multiple steps, starting from 6,11-dihydrodibenzo[b,e]thiepin-11-one. The key steps include:
Formation of the Thiepine Ring: The initial step involves the formation of the thiepine ring structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Diethylaminoacetamido Group: The next step involves the introduction of the diethylaminoacetamido group. This is typically done through a nucleophilic substitution reaction using diethylamine and acetamide derivatives.
Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atom to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen or sulfur atoms, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antiviral agent, particularly against dengue virus. Its unique structure allows it to interact with viral proteins and inhibit replication.
Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool for studying protein-ligand interactions and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, in antiviral applications, it may inhibit viral replication by binding to viral enzymes such as helicases . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the virus from replicating.
Comparación Con Compuestos Similares
Similar Compounds
6,11-Dihydrodibenzo[b,e]thiepin-11-one: This compound is a precursor in the synthesis of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE and shares a similar core structure.
11-Amino-6,11-dihydro dibenzo[b,e]thiepine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the diethylaminoacetamido group and the dioxide functionality. These features confer specific chemical and biological properties that distinguish it from other dibenzo[b,e]thiepine derivatives.
Propiedades
Número CAS |
90405-01-9 |
---|---|
Fórmula molecular |
C24H28N2O7S |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(diethylamino)-N-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |
InChI |
InChI=1S/C20H24N2O3S.C4H4O4/c1-3-22(4-2)13-19(23)21-20-16-10-6-5-9-15(16)14-26(24,25)18-12-8-7-11-17(18)20;5-3(6)1-2-4(7)8/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
BLMOZBBWUDAFFM-WLHGVMLRSA-N |
SMILES |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O |
Sinónimos |
11-(diethylaminoacetamido)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide amidepin amidepine VUFB 14524 VUFB-14524 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.